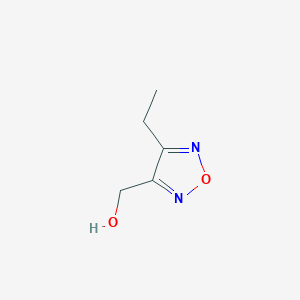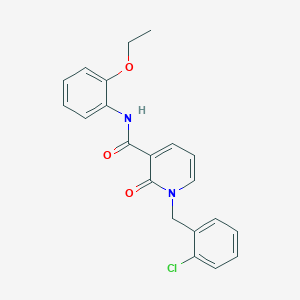![molecular formula C21H16F3N7O B2575049 (2,6-difluorophenyl)(4-(3-(3-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone CAS No. 920387-72-0](/img/structure/B2575049.png)
(2,6-difluorophenyl)(4-(3-(3-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound (2,6-difluorophenyl)(4-(3-(3-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone is a complex organic molecule. It contains several functional groups and rings, including a piperazine ring, a triazolo[4,5-d]pyrimidine ring, and multiple phenyl rings with fluorine substitutions .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, each introducing a different part of the molecule. The exact synthetic route would depend on the starting materials and the specific conditions required for each reaction . Unfortunately, the exact synthesis process for this specific compound is not available in the retrieved data.
Molecular Structure Analysis
The molecular structure of this compound is quite complex, with several cyclic structures and a variety of functional groups. The presence of the triazolo[4,5-d]pyrimidine ring and the piperazine ring, along with the multiple phenyl rings, suggests that this compound could have interesting chemical properties .
Chemical Reactions Analysis
The chemical reactions involving this compound would likely be influenced by the presence of the various functional groups and rings in its structure. The triazolo[4,5-d]pyrimidine ring, in particular, could be involved in a variety of reactions .
科学的研究の応用
Antagonist Activity and Synthesis
A series of compounds including 1,2,4-triazol-3(2H)-one and 1,3,5-triazine-2,4(3H)-dione derivatives, featuring structural similarities to the queried chemical, have been synthesized and evaluated for their 5-HT2 and alpha 1 receptor antagonist activity. Among these, specific derivatives demonstrated potent 5-HT2 antagonist activity, surpassing known antagonists like ritanserin, without showing alpha 1 antagonist activity in vivo. These findings highlight the potential of certain ring systems as components of 5-HT2 antagonists (Watanabe et al., 1992).
P2X7 Antagonist for Mood Disorders
A dipolar cycloaddition reaction has been developed to access novel P2X7 antagonists, leading to the discovery of compounds with significant receptor occupancy at low doses in rats. One such compound demonstrated notable solubility and tolerability in preclinical species and was chosen as a clinical candidate for phase I trials, aiming at the treatment of mood disorders (Chrovian et al., 2018).
Antibacterial Potency
The synthesis of new arylfluoroquinolones, characterized by specific fluorine and substituted phenyl groups, has been explored. The antibacterial potency of these compounds has been found to be significantly high when certain substituents are present, demonstrating their potential as antibacterial agents (Chu et al., 1987).
Novel Synthesis Approaches and Antimicrobial Activities
Innovative synthesis methods for 1,2,4-triazole derivatives and their evaluation for antimicrobial activities have been reported. These novel compounds show promising antimicrobial properties against various test microorganisms, suggesting their potential in developing new antimicrobial agents (Bektaş et al., 2007).
Metabolism and Pharmacokinetics
The metabolism, excretion, and pharmacokinetics of a compound structurally related to the queried chemical, acting as a dipeptidyl peptidase IV inhibitor, have been thoroughly examined in rats, dogs, and humans. The studies provide valuable insights into the drug's elimination mechanisms and its metabolic pathways, underlining the importance of both metabolism and renal clearance in the drug's disposition (Sharma et al., 2012).
作用機序
Target of action
Compounds with similar structures have been found to bind with high affinity to multiple receptors . The specific targets would depend on the exact structure and properties of the compound.
Mode of action
The interaction of the compound with its targets would likely involve the formation of chemical bonds or intermolecular forces, leading to changes in the conformation or activity of the target molecules .
Biochemical pathways
The affected pathways would depend on the specific targets of the compound. Changes in the activity of these targets could lead to alterations in various biochemical processes .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of the compound would be influenced by its chemical structure and properties. For example, its solubility, stability, and size could affect its absorption and distribution within the body .
Result of action
The molecular and cellular effects of the compound’s action would depend on its specific targets and mode of action. These could range from changes in signal transduction to alterations in cellular metabolism .
Action environment
Environmental factors such as pH, temperature, and the presence of other molecules could influence the compound’s action, efficacy, and stability .
特性
IUPAC Name |
(2,6-difluorophenyl)-[4-[3-(3-fluorophenyl)triazolo[4,5-d]pyrimidin-7-yl]piperazin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16F3N7O/c22-13-3-1-4-14(11-13)31-20-18(27-28-31)19(25-12-26-20)29-7-9-30(10-8-29)21(32)17-15(23)5-2-6-16(17)24/h1-6,11-12H,7-10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RPCDICAGCYGTDW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NC=NC3=C2N=NN3C4=CC(=CC=C4)F)C(=O)C5=C(C=CC=C5F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16F3N7O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
439.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![3-(3-aminopropyl)-6-methyl-1H,2H,3H,4H-thieno[2,3-d]pyrimidine-2,4-dione hydrochloride](/img/structure/B2574969.png)


![3-(4-Ethylphenyl)-5,6-dimethyl-1-[(4-oxopyrido[1,2-a]pyrimidin-2-yl)methyl]thieno[2,3-d]pyrimidine-2,4-dione](/img/structure/B2574973.png)

![N-(2,5-dimethylphenyl)-2-((3-(4-ethoxyphenyl)-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)acetamide](/img/structure/B2574979.png)
![1-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(3-fluorophenyl)-3-methyl-6-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B2574980.png)
![N-(2-methoxyphenyl)-2-(5,7,8-trimethyl-3-oxo-[1,2,4]triazolo[4,3-c]pyrimidin-2(3H)-yl)acetamide](/img/structure/B2574981.png)

![N-[2-(2-oxo-7,8-dihydro-6H-cyclopenta[g]chromen-4-yl)-1-benzofuran-3-yl]acetamide](/img/structure/B2574986.png)
![N-((8-hydroxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)-1H-1,2,3-triazole-5-carboxamide](/img/structure/B2574988.png)